2,2-Dimethylcyclopropane-1-sulfonyl chloride
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Overview
Description
2,2-Dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative of 2,2-dimethylcyclopropane, characterized by the presence of a sulfonyl chloride group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Synthesis of Cyclopropanes
2,2-Dimethylcyclopropane-1-sulfonyl chloride is instrumental in the synthesis of cyclopropanes. A study detailed an innovative method to transfer 1,1-dialkylcarbene units to olefins using carbometalation reactions of dialkyl sulfonyl anions. This process, involving various styrenes and arylbutadienes, offers a distinct approach compared to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).
Nucleophilic Substitutions
The compound also finds use in nucleophilic substitutions. Research demonstrates that 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective Pd(0) catalyzed nucleophilic substitution. This reaction provides cyclopropane derivatives with high synthetic potential, useful in various chemical syntheses (Stolle et al., 1992).
Role in Antioxidant Research
In biomedical research, compounds like dimethyl sulfoxide, closely related to this compound, are utilized as solvents. Their ability to dissolve lipophilic compounds and miscibility with water make them valuable in evaluating antioxidants, despite their inherent antioxidant properties (Sanmartín-Suárez et al., 2011).
Chiral Synthesis
The compound plays a role in the chiral synthesis of key intermediates like Cilastatin, an inhibitor of dehydropeptidase-I. A novel synthesis route was proposed for 2,2-dimethylcyclopropane carboxylic acid, utilizing this compound, which is crucial for producing enantiomerically pure substances (Xin-zhi, 2005).
Determination of Amino Acids
Dimethyl aminoazobenzene-4-sulfonyl chloride, a derivative, is used in protein chemistry for the detection of amino acids at picomole levels. This application is essential in the analysis of modified amino acids in protein hydrolysates (Malencik et al., 1990).
Mechanism of Action
The mechanism of action for “2,2-Dimethylcyclopropane-1-sulfonyl chloride” involves electrophilic aromatic substitution . The key step for this reaction is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H314, and H335 . These statements indicate that the compound causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
Future Directions
Sulfonyl chlorides, such as “2,2-Dimethylcyclopropane-1-sulfonyl chloride”, can be used for the postsynthetic modification of MOF frameworks . This opens up a wide field of different derivatives like amides . To expand the available synthetic opportunities, it is of great importance to develop new synthetic strategies and methods for modifying functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2,2-Dimethylcyclopropane+Chlorosulfonic acid→2,2-Dimethylcyclopropane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNKROTRKJNLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1S(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167113-18-8 |
Source
|
Record name | 2,2-dimethylcyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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